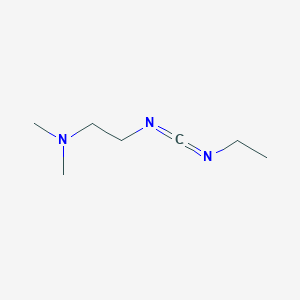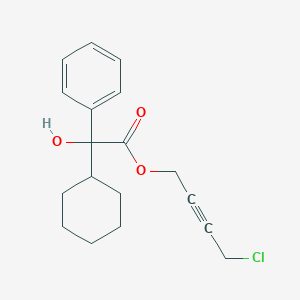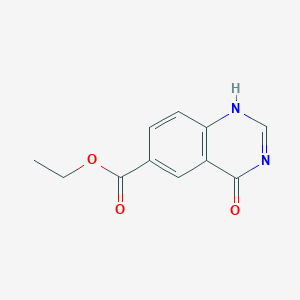
(E)-3-((tert-Butoxycarbonyl)amino)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyl group, an amino group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine to form the corresponding carbamate. This intermediate is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the desired product. The reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound has a similar structure but contains a furan ring instead of the amino group.
2-methylprop-2-enoic acid: This compound lacks the carbamate group and has a simpler structure.
2-methyl-2-propanol: This compound is an alcohol derivative with a similar carbon skeleton.
Uniqueness
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid is unique due to the presence of both the carbamate and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical processes.
Properties
CAS No. |
151292-70-5 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+ |
InChI Key |
GXAFLSXYHSLRNY-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Synonyms |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)




![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)





![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
